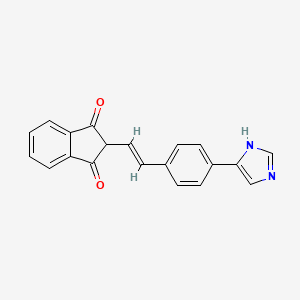

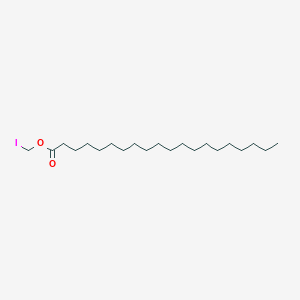

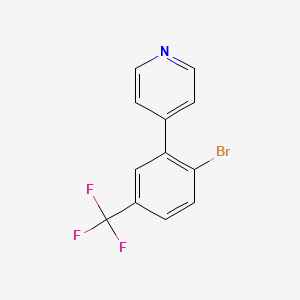

![molecular formula C12H8ClF3N2O3S B1405538 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide CAS No. 1427460-72-7](/img/structure/B1405538.png)

4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide

Overview

Description

This compound belongs to the class of organic compounds known as diarylethers . It contains a fluorine atom and a carbon-containing pyridine, which are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Synthesis Analysis

The synthesis of this compound involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The chloride was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Molecular Structure Analysis

The molecular formula of this compound is C12H8ClF3N2O3S. It contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis

The intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl and gave intermediate 3g .Physical and Chemical Properties Analysis

This compound has a molecular weight of 352.72 g/mol. The presence of a fluorine atom and a pyridine in its structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications

Understanding Chemical Properties and Structures

The review of the chemistry of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole) highlights the diverse properties and potential applications of complex compounds, including those related to the chemical structure of 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide. The paper emphasizes the importance of understanding these compounds' spectroscopic properties, structures, magnetic properties, biological and electrochemical activity (Boča, Jameson, & Linert, 2011).

Exploration in Medicinal Chemistry

The research on 1,3,4-Oxadiazole derivatives, known for their binding efficacy with different enzymes and receptors, opens up avenues for developing compounds with a wide array of bioactivities. This research area is significant for the scientific exploration of this compound derivatives, given their potential in medicinal chemistry and drug development (Verma et al., 2019).

Role in Environmental Chemistry

The degradation study of nitisinone, a compound structurally similar to this compound, reveals the importance of understanding the stability and degradation pathways of such compounds in various environmental conditions. This knowledge is crucial for assessing the environmental impact and the potential risks and benefits of these compounds (Barchańska et al., 2019).

Application in Corrosion Inhibition

Quinoline derivatives, including those structurally related to this compound, have been recognized for their effectiveness as anticorrosive materials. Understanding the interactions of these compounds with metallic surfaces can provide insights into their potential applications in protecting materials against corrosion (Verma, Quraishi, & Ebenso, 2020).

Insights into Toxicity and Environmental Impact

The review of chlorobenzenes' fate in soil and potential remediation strategies sheds light on the environmental risks associated with organic pollutants. Understanding the degradation pathways and the development of remediation techniques for compounds like this compound is crucial for reducing their environmental impact (Brahushi et al., 2017).

Potential in Supramolecular Chemistry

The study of benzene-1,3,5-tricarboxamides emphasizes the significance of understanding the supramolecular self-assembly behavior of compounds. This knowledge is crucial for utilizing this compound and its derivatives in applications like nanotechnology, polymer processing, and biomedical applications (Cantekin, de Greef, & Palmans, 2012).

Mechanism of Action

Target of Action

The primary target of 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide is the acetyl-CoA carboxylase (ACC) . ACC is a crucial enzyme in fatty acid metabolism, catalyzing the carboxylation of acetyl-CoA to produce malonyl-CoA, a key building block for fatty acid synthesis .

Mode of Action

This compound acts as an ACC inhibitor . By binding to the ACC, it interferes with the enzyme’s ability to catalyze the conversion of acetyl-CoA to malonyl-CoA . This disruption in fatty acid metabolism can lead to a variety of downstream effects.

Biochemical Pathways

The inhibition of ACC disrupts the fatty acid synthesis pathway, leading to a decrease in the production of fatty acids . Fatty acids are essential components of the cell membrane and are involved in various cellular processes. Therefore, the inhibition of ACC can have significant effects on cell growth and proliferation .

Pharmacokinetics

Based on its chemical structure, it is predicted to have a boiling point of 4696±550 °C and a density of 1392±006 g/cm3 . Its pKa is predicted to be 10.86±0.50, suggesting that it is weakly basic . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The inhibition of ACC by this compound can lead to a decrease in fatty acid synthesis, which can have various effects on the cell. For example, it can lead to changes in cell membrane composition and function, potentially affecting cell growth and proliferation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, the presence of other substances, such as proteins or lipids, can also affect the compound’s stability and efficacy .

Safety and Hazards

Future Directions

The demand for similar compounds, such as TFMP derivatives, has been increasing steadily in the last 30 years . They are key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of these compounds will be discovered in the future .

Biochemical Analysis

Biochemical Properties

4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide plays a vital role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with acetyl-CoA carboxylase, an enzyme involved in fatty acid biosynthesis. The compound acts as an inhibitor of this enzyme, thereby affecting the metabolic pathways associated with fatty acid production . Additionally, it interacts with other proteins and enzymes, influencing various biochemical processes.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the expression of genes involved in lipid metabolism, leading to alterations in cellular lipid levels . Moreover, it impacts cell signaling pathways related to growth and differentiation, thereby influencing overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of acetyl-CoA carboxylase, inhibiting its activity and thus reducing the production of fatty acids . This inhibition is achieved through competitive binding, where the compound competes with the natural substrate of the enzyme. Additionally, it may influence other molecular targets, leading to changes in gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are noteworthy. Over time, the stability and degradation of the compound can influence its effectiveness. Studies have shown that the compound remains stable under specific conditions, but prolonged exposure to certain environments may lead to its degradation

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects on metabolic pathways without significant toxicity . At higher doses, toxic or adverse effects may be observed, including disruptions in normal cellular functions and potential organ damage. Understanding the dosage thresholds is crucial for its safe and effective application in research and potential therapeutic uses.

Metabolic Pathways

This compound is involved in several metabolic pathways. It primarily affects the fatty acid biosynthesis pathway by inhibiting acetyl-CoA carboxylase . This inhibition leads to reduced production of fatty acids, impacting overall lipid metabolism. The compound may also interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it may localize to specific compartments, influencing its accumulation and activity. Understanding these transport mechanisms is essential for optimizing its use in research and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall efficacy in biochemical reactions and cellular processes.

Properties

IUPAC Name |

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClF3N2O3S/c13-10-5-7(12(14,15)16)6-18-11(10)21-8-1-3-9(4-2-8)22(17,19)20/h1-6H,(H2,17,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXVZALOFQAXATC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClF3N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

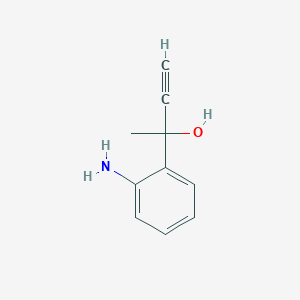

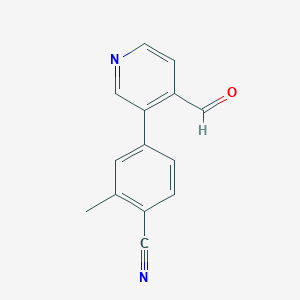

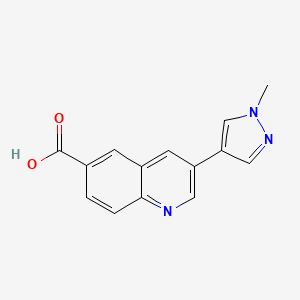

![1-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1405476.png)

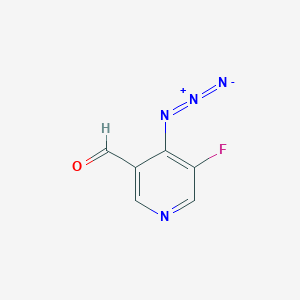

![Benzyl 4-formylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1405478.png)